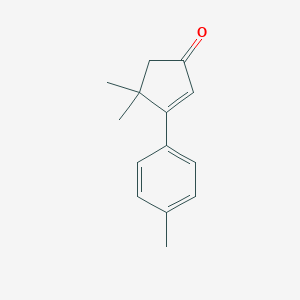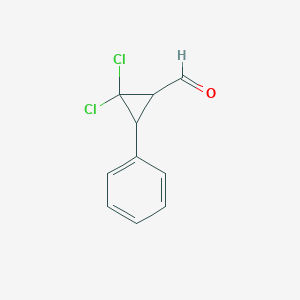
2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with two chlorine atoms and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde typically involves the reaction of an alkene with a dichlorocarbene. Dichlorocarbenes can be generated in situ from reagents such as chloroform and potassium hydroxide (KOH). The reaction proceeds through the formation of a trichloromethanide anion, which expels a chloride ion to form the dichlorocarbene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity.
化学反应分析
Types of Reactions
2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid.
Reduction: 2,2-Dichloro-3-phenylcyclopropane-1-methanol.
Substitution: Products depend on the nucleophile used.
科学研究应用
2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde involves its reactivity as an aldehyde and the presence of the dichlorocyclopropane moiety. The aldehyde group can participate in nucleophilic addition reactions, while the dichlorocyclopropane ring can undergo ring-opening reactions under certain conditions .
相似化合物的比较
Similar Compounds
Cyclopropanecarboxaldehyde: Lacks the chlorine and phenyl substituents.
2,2-Dichlorocyclopropane-1-carbaldehyde: Lacks the phenyl substituent.
3-Phenylcyclopropane-1-carbaldehyde: Lacks the chlorine substituents.
Uniqueness
2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde is unique due to the combination of the dichlorocyclopropane ring and the phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
57976-72-4 |
|---|---|
分子式 |
C10H8Cl2O |
分子量 |
215.07 g/mol |
IUPAC 名称 |
2,2-dichloro-3-phenylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H8Cl2O/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-6,8-9H |
InChI 键 |
RDHNZTKFNDJQCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



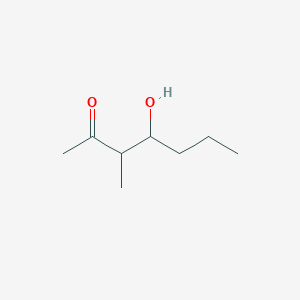


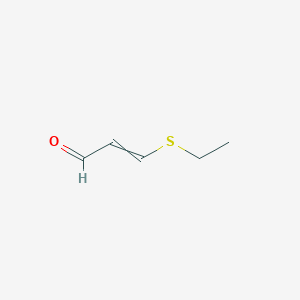
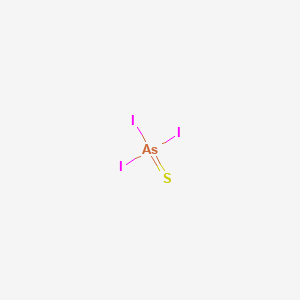
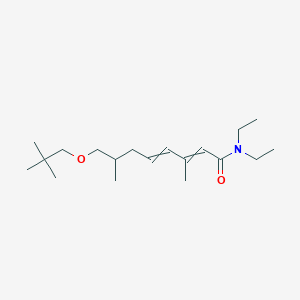

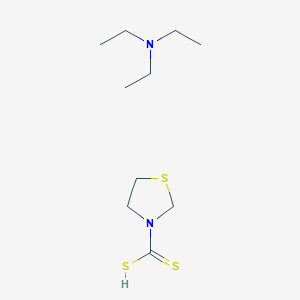
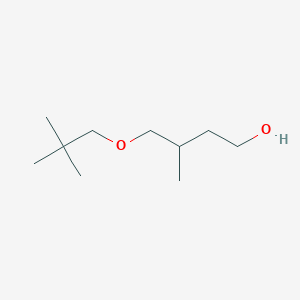
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
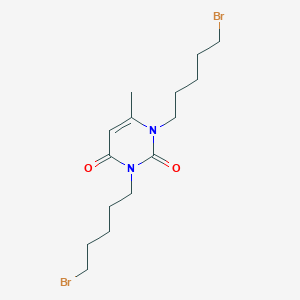
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
